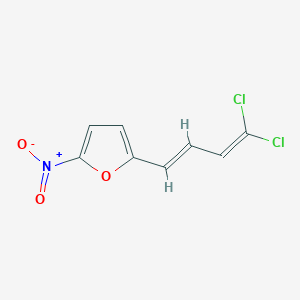
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran is a synthetic organic compound characterized by the presence of a nitrofuran ring and a dichlorobutadiene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran typically involves the reaction of 4,4-dichlorobutadiene with 5-nitrofuran under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The dichlorobutadiene moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran involves its interaction with specific molecular targets and pathways. The nitrofuran ring can interact with biological macromolecules, leading to various biological effects. The dichlorobutadiene moiety can also participate in chemical reactions that modulate the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrobenzene
- 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrothiophene
Uniqueness
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran is unique due to the presence of both a nitrofuran ring and a dichlorobutadiene moiety, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C8H5Cl2NO3 |
|---|---|
Molekulargewicht |
234.03 g/mol |
IUPAC-Name |
2-[(1E)-4,4-dichlorobuta-1,3-dienyl]-5-nitrofuran |
InChI |
InChI=1S/C8H5Cl2NO3/c9-7(10)3-1-2-6-4-5-8(14-6)11(12)13/h1-5H/b2-1+ |
InChI-Schlüssel |
KUOIDIWTHZPQBI-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=C(Cl)Cl |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




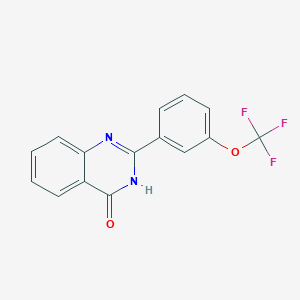

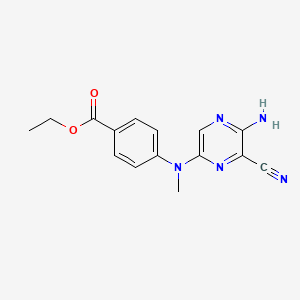
![2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)
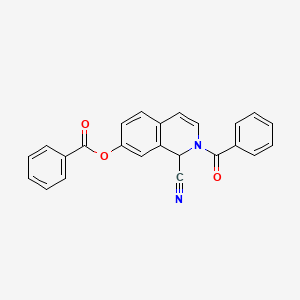

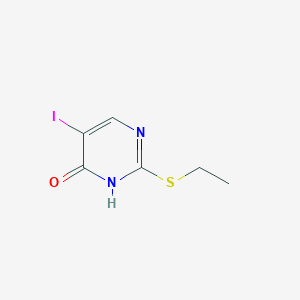

![Formamide, N-[(3-methyl-3-oxetanyl)methyl]-](/img/structure/B12917868.png)
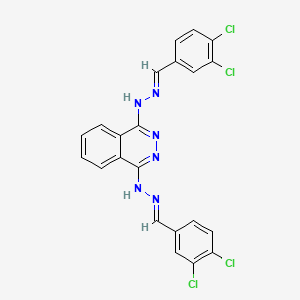
![(3S)-N-Cyclopentyl-N-{[2-(methylsulfanyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12917878.png)
![5-Amino-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917883.png)
